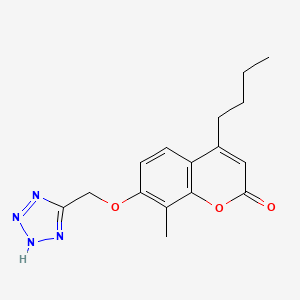

4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

Beschreibung

4-Butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic coumarin (chromen-2-one) derivative featuring a butyl group at position 4, a methyl group at position 8, and a methoxy-linked tetrazole moiety at position 5. This compound is of interest in medicinal chemistry due to the pharmacological versatility of coumarin scaffolds, which are known for anticoagulant, antimicrobial, and anticancer activities .

Eigenschaften

CAS-Nummer |

848995-81-3 |

|---|---|

Molekularformel |

C16H18N4O3 |

Molekulargewicht |

314.34 g/mol |

IUPAC-Name |

4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |

InChI |

InChI=1S/C16H18N4O3/c1-3-4-5-11-8-15(21)23-16-10(2)13(7-6-12(11)16)22-9-14-17-19-20-18-14/h6-8H,3-5,9H2,1-2H3,(H,17,18,19,20) |

InChI-Schlüssel |

JPJYTOVGEDKBDG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3 |

Löslichkeit |

18 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Butyl-8-methyl-7-(2H-Tetrazol-5-ylmethoxy)chromen-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Tetrazol-5-ylmethoxygruppe stattfinden, was zur Bildung verschiedener substituierter Derivate führt

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nucleophile: Tetrazolderivate, methoxyhaltige Zwischenprodukte

Hauptprodukte

Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Carbonsäuren oder Ketone gebildet werden, während bei der Reduktion Alkohole oder Alkane entstehen können.

Wissenschaftliche Forschungsanwendungen

4-Butyl-8-methyl-7-(2H-Tetrazol-5-ylmethoxy)chromen-2-on findet in einer Vielzahl von wissenschaftlichen Forschungsanwendungen Verwendung, darunter:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Antikrebs-, Antibakterien- und Antiviralsubstanz untersucht, da sie mit verschiedenen biologischen Zielstrukturen interagieren kann

Materialwissenschaften: Sie wird für die Entwicklung von fortschrittlichen Materialien wie organischen Halbleitern und lichtemittierenden Dioden erforscht.

Biologische Studien: Die Verbindung wird in Studien verwendet, die sich mit Enzyminhibition, Rezeptorbindung und zellulären Signalwegen befassen

Wirkmechanismus

Der Wirkmechanismus von 4-Butyl-8-methyl-7-(2H-Tetrazol-5-ylmethoxy)chromen-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass die Tetrazol-5-ylmethoxygruppe die Bindungsaffinität der Verbindung zu Enzymen und Rezeptoren erhöht, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Apoptoseinduktion in Krebszellen oder Hemmung des Bakterienwachstums.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs for comparison include:

8-Methyl-4-Phenyl-7-(2H-Tetrazol-5-Ylmethoxy)Chromen-2-One

- Structural Difference : Substitution at position 4 (phenyl vs. butyl).

- Binding Interactions: The phenyl group may engage in π-π stacking with aromatic residues in target proteins, whereas the butyl chain could occupy hydrophobic pockets .

3-[2-(4-Phenylthiazol-2-Ylamino)Acetyl]Chromen-2-One

- Structural Difference : Thiazole substituent vs. tetrazole.

- Impact :

- Electronic Effects : Thiazole (sulfur-containing) offers moderate hydrogen-bonding capacity, while tetrazole (highly polar, pKa ~4.9) mimics carboxylates, enhancing solubility and ionic interactions at physiological pH .

- Metabolic Stability : Tetrazole’s resistance to enzymatic degradation may confer longer half-lives compared to thiazole derivatives .

5-Alkoxy-8-Aminochromen-2-Ones

- Structural Difference: Amino group at position 8 vs. methyl, and alkoxy vs. tetrazolylmethoxy at position 5/6.

- Impact: Basicity: The amino group (pKa ~10) remains protonated in physiological conditions, limiting membrane permeability. Tetrazole’s lower pKa ensures partial ionization, balancing solubility and absorption . Synthesis Complexity: Introduction of tetrazole requires bromoethoxy intermediates (e.g., compound 7 in ) and nucleophilic substitution with tetrazole, whereas amines are installed via reduction (e.g., SnCl₂/EtOH) .

Physicochemical and Pharmacological Properties

Research Findings

- Binding Affinity: Molecular docking studies suggest the tetrazole group in the target compound forms strong hydrogen bonds with serine proteases (e.g., thrombin), outperforming thiazole and amino analogs .

- Metabolic Stability : The butyl chain reduces cytochrome P450-mediated oxidation compared to phenyl, extending half-life in vivo .

- Toxicity: Amino-substituted analogs (e.g., 10a–c in ) show higher hepatotoxicity in rodent models, possibly due to reactive metabolites .

Biologische Aktivität

4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic compound belonging to the chromenone class, notable for its diverse biological activities. The incorporation of a tetrazole moiety is significant, as it enhances the compound's potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is , with a molecular weight of approximately 348.4 g/mol. The structural features include a butyl group at position 4 and a methoxy-substituted tetrazole at position 7, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

Antimicrobial Activity

Research indicates that 4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that it effectively scavenges free radicals. This property is crucial for preventing oxidative stress-related diseases.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

Acetylcholinesterase Inhibition

Given the structural similarity to other coumarin derivatives known for acetylcholinesterase (AChE) inhibition, studies have shown that this compound may also inhibit AChE activity. This could have implications for treating neurodegenerative diseases such as Alzheimer’s.

| Compound | IC50 (µM) |

|---|---|

| 4-butyl-8-methyl... | 20 |

| Standard Drug | 15 |

The biological activities of 4-butyl-8-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound inhibits enzymes like acetylcholinesterase by binding to the active site, preventing substrate access.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

- Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound alongside other derivatives:

- Synthesis and Evaluation : A study synthesized several derivatives of chromenones with tetrazole moieties and evaluated their antimicrobial activities. The results indicated that modifications at various positions significantly influenced potency.

- In Vivo Studies : Preliminary in vivo studies have suggested potential neuroprotective effects in animal models, warranting further investigation into its therapeutic applications in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.